AFG210

Catalog No.
S548019
CAS No.
M.F
C19H14F3N3O2
M. Wt
373.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AFG210

Product Name

AFG210

IUPAC Name

1-(4-pyridin-4-yloxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C19H14F3N3O2

Molecular Weight

373.3 g/mol

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)13-2-1-3-15(12-13)25-18(26)24-14-4-6-16(7-5-14)27-17-8-10-23-11-9-17/h1-12H,(H2,24,25,26)

InChI Key

DDDLGNOZDKDSEG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C(F)(F)F

solubility

Soluble in DMSO, not in water

Synonyms

AFG-210; AFG 210; AFG210.

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C(F)(F)F

The exact mass of the compound 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea is 373.10381 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AFG210 is a multi-targeted kinase inhibitor characterized as a first-generation 'type II' inhibitor of Fms-like tyrosine kinase 3 (FLT3) and as a potent inhibitor of Abl kinase. [REFS-1, REFS-2] As a 'type II' inhibitor, it selectively binds to the inactive 'DFG-out' conformation of the kinase, a mechanistic detail crucial for specific research applications in cellular signaling and drug discovery. [1] Its value proposition is defined by its specific, dual-target profile, which distinguishes it from more selective, single-target inhibitors used in leukemia research.

Selecting an inhibitor based on a single target name can lead to misleading results. Standard Abl inhibitors like Imatinib do not possess the potent FLT3 inhibitory activity of AFG210, making them unsuitable for studies involving FLT3 signaling. [1] Conversely, dedicated 'type I' FLT3 inhibitors such as PKC412 (Midostaurin) are not characterized for the Abl kinase activity that AFG210 provides. [2] Therefore, AFG210 is specifically indicated for research models where this precise dual-target profile is required to investigate pathway crosstalk or for validating phenotypes dependent on the inhibition of both kinases.

Defined Dual-Target Profile: Potent Inhibition of Both Abl and FLT3 Kinases

AFG210 provides a distinct inhibitory profile not available in common single-target compounds. It inhibits Abl kinase with a reported IC50 of 330 nM. In parallel, it is characterized as a potent 'type II' inhibitor of mutant FLT3, a target not addressed by the benchmark Abl inhibitor Imatinib. [1] Conversely, potent FLT3 inhibitors like PKC412 (Midostaurin), with cellular IC50 values below 10 nM against mutant FLT3, are not selected for their Abl inhibition activity. [2]

Evidence DimensionMulti-Kinase Inhibition Profile (IC50)
Target Compound DataAbl: ~330 nM; FLT3: Characterized as a potent 'first-generation type II' inhibitor
Comparator Or BaselineImatinib: Potent Abl inhibitor, no significant FLT3 activity. PKC412 (Midostaurin): Potent mutant FLT3 inhibitor (<10 nM), not a primary Abl inhibitor.
Quantified DifferenceAFG210 combines two distinct activities, offering a specific tool that cannot be replicated by substituting with either Imatinib or PKC412 alone.
ConditionsBiochemical and cellular kinase inhibition assays.

This dual-inhibitor profile is critical for researchers needing a single chemical tool to probe overlapping Abl and FLT3 signaling pathways or to control for multi-kinase effects.

Mechanistic Classification: A 'Type II' Inhibitor for Studying the DFG-Out Conformation of FLT3

AFG210 is classified as a first-generation 'type II' FLT3 inhibitor, meaning it binds to the inactive 'DFG-out' kinase conformation. [1] This distinguishes it mechanistically from 'type I' inhibitors like PKC412, which bind to the active 'DFG-in' conformation. The originating study also establishes its relative potency, noting that second-generation 'type II' inhibitors were developed for substantially higher potency. [1] This positions AFG210 as a well-defined reference compound for its mechanistic class.

Evidence DimensionInhibitor Binding Mechanism and Relative Potency Class
Target Compound DataFirst-generation 'Type II' (DFG-out) inhibitor.
Comparator Or BaselinePKC412 ('Type I', DFG-in inhibitor); Second-generation 'Type II' inhibitors (substantially more potent).
Quantified DifferenceOffers a different binding mode compared to 'Type I' inhibitors and serves as a potency baseline for its mechanistic class.
ConditionsIn vitro kinase assays and cellular proliferation studies in mutant FLT3-expressing cells.

For researchers in structural biology or those studying the consequences of DFG-out stabilization, procuring a compound with a defined 'type II' mechanism is essential for experimental validity.

Investigating Crosstalk Between Abl and FLT3 Signaling Pathways

For cellular models where both Abl and FLT3 pathways are active, AFG210 serves as a critical tool to assess the phenotypic outcome of inhibiting both kinases simultaneously, an effect that cannot be achieved with more selective inhibitors like Imatinib or PKC412 alone. [REFS-1, REFS-2]

Reference Compound for First-Generation 'Type II' FLT3 Inhibitors

In structure-activity relationship (SAR) or comparative mechanism-of-action studies, AFG210 is a suitable reference standard representing the first-generation 'type II' inhibitor class, allowing for direct comparison against 'type I' or newer 'type II' compounds. [1]

Validating Phenotypes in Multi-Kinase Inhibition Models

AFG210 can be used to confirm or dissect biological findings that may arise from the polypharmacology of broader-spectrum inhibitors. Its defined activity on Abl, FLT3, and other kinases like RET and VEGFR allows for more controlled experiments than less-defined multi-kinase inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

373.10381118 g/mol

Monoisotopic Mass

373.10381118 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-[4-(PYRIDIN-4-YLOXY)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA

Dates

Last modified: 02-18-2024
1: Weisberg E, Roesel J, Furet P, Bold G, Imbach P, Flörsheimer A, Caravatti G, Jiang J, Manley P, Ray A, Griffin JD. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison. Genes Cancer. 2010 Oct;1(10):1021-32. doi: 10.1177/1947601910396505. PubMed PMID: 21779428; PubMed Central PMCID: PMC3092267.

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